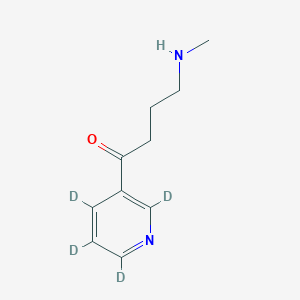
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is a synthetic compound that features a deuterium-labeled pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which can be beneficial in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-pyridyl-d4, which is a deuterium-labeled pyridine.
Alkylation: The 3-pyridyl-d4 is then alkylated with a suitable alkylating agent to introduce the butanone moiety.
Methylamination: The resulting intermediate is subjected to methylamination to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is utilized in several scientific research fields:
Chemistry: As a labeled compound for studying reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves its interaction with specific molecular targets. The deuterium labeling allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)-1-(3-pyridyl)-1-butanone: The non-deuterated version of the compound.
4-(Methylamino)-1-(2-pyridyl)-1-butanone: A similar compound with a different pyridine ring position.
4-(Methylamino)-1-(4-pyridyl)-1-butanone: Another positional isomer.
Uniqueness
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise tracking and differentiation from non-labeled analogs, making it a valuable tool in research.
Eigenschaften
CAS-Nummer |
764661-23-6 |
|---|---|
Molekularformel |
C10H16Cl2N2O |
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i2D,4D,7D,8D;; |
InChI-Schlüssel |
MFQNPOXUAKSUPV-FPAVXYEGSA-N |
SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H].Cl.Cl |
Kanonische SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Synonyme |
Pseudooxynicotine-d4 DiHydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















